(4-(Pyren-1-yl)phenyl)boronic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of (4-(Pyren-1-yl)phenyl)boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in many synthetic procedures, enabling the creation of complex organic compounds from simpler precursors .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction, for instance, requires a base, such as potassium carbonate or cesium carbonate, and an organic solvent, such as toluene or DMF . The reaction typically requires heating under reflux for several hours . Therefore, the efficacy and stability of this compound are likely to be affected by factors such as temperature, pH, and the presence of other chemical species in the reaction environment.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(Pyren-1-yl)phenyl)boronic acid are largely due to its boronic acid group and pyrene moiety. The boronic acid group can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property allows it to interact with various biomolecules, such as carbohydrates and proteins, that contain diol groups . The pyrene moiety of this compound is responsible for its strong fluorescence, which can be quenched or enhanced by various factors, such as pH, metal ions, and biomolecules .
Cellular Effects
It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through various mechanisms, such as ROS generation and mitochondrial dysfunction
Molecular Mechanism
It is known that the boronic acid group can interact with biomolecules containing diol groups, leading to changes in the structure and function of these molecules . The pyrene moiety can also interact with biomolecules, potentially influencing their fluorescence properties .
Temporal Effects in Laboratory Settings
It is known that the compound is relatively stable and can be stored under inert gas (nitrogen or Argon) at 2-8°C .
Metabolic Pathways
It is known that boronic acids can participate in various chemical reactions, including Suzuki–Miyaura coupling, which involves the transmetalation of boronic acids .
Preparation Methods
(4-(Pyren-1-yl)phenyl)boronic acid can be synthesized using several methods, including:
Suzuki-Miyaura coupling: This is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.
Sonogashira coupling: This method involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Heck coupling: This reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base.
These methods provide efficient routes to synthesize this compound under mild reaction conditions.
Chemical Reactions Analysis
(4-(Pyren-1-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(Pyren-1-yl)phenyl)boronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
(4-(Pyren-1-yl)phenyl)boronic acid can be compared with other similar compounds, such as:
Phenylboronic acid: A simpler boronic acid derivative used in various organic synthesis reactions.
Pyrene-based compounds: These compounds share the pyrene moiety and are used in similar applications, such as sensing and imaging.
Formylphenylboronic acids: These compounds have similar boronic acid groups and are used in pharmaceutical applications.
The uniqueness of this compound lies in its combination of the pyrene moiety and the phenylboronic acid group, which provides unique structural and functional properties for various applications.
Properties
IUPAC Name |
(4-pyren-1-ylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BO2/c24-23(25)18-10-6-14(7-11-18)19-12-8-17-5-4-15-2-1-3-16-9-13-20(19)22(17)21(15)16/h1-13,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMRPUXCQLIMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731285 | |
Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872050-52-7 | |
Record name | [4-(Pyren-1-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40731285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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